(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde
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Overview
Description
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxane derivatives and is notable for its multiple hydroxyl groups and a methoxy group attached to the oxane ring. The presence of a carbothialdehyde group further adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde typically involves multi-step organic reactions. One common approach is the selective protection and deprotection of hydroxyl groups, followed by the introduction of the methoxy and carbothialdehyde groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothialdehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled conditions, such as inert atmos
Properties
Molecular Formula |
C7H12O5S |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde |
InChI |
InChI=1S/C7H12O5S/c1-11-7-6(10)5(9)4(8)3(2-13)12-7/h2-10H,1H3/t3-,4-,5+,6-,7-/m0/s1 |
InChI Key |
RAZJTJNGLFDKPL-ZYNSJIGGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C=S)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)C=S)O)O)O |
Origin of Product |
United States |
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